3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core with various functional groups attached
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of receptors, given the presence of the pyrazole and pyrrolidine groups, which are common in many bioactive compounds
Mode of Action
Based on its structural similarity to other bioactive compounds, it is likely that it binds to its target receptors and induces a conformational change, leading to a cascade of biochemical reactions .
Biochemical Pathways
The compound’s effect on biochemical pathways is not yet fully elucidated. Given its structural features, it may potentially interfere with a variety of pathways. For instance, compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, among others
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural features, it may potentially exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the methoxyphenyl, methyl, pyrrolidinyl, and trifluoromethylpyridinyl groups through various coupling reactions. Common synthetic methods include:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the pyrazole core and the aromatic substituents.
Amidation reactions: These are employed to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carboxamide group would produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their anti-inflammatory, anticancer, and antiviral activities.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Pyrrolidine derivatives: These compounds are also used in medicinal chemistry and have various biological activities.
Uniqueness
3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2/c1-29-19(11-18(28-29)14-4-3-5-17(10-14)32-2)21(31)27-16-8-9-30(13-16)20-7-6-15(12-26-20)22(23,24)25/h3-7,10-12,16H,8-9,13H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYFJQHUCGIQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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